REACTION_CXSMILES
|
[Cl:1][C:2]1(C(O)=O)[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][NH:3]1.N1C=CC=CC=1.[C:18]1([CH3:28])[CH:23]=CC(S(Cl)(=O)=O)=C[CH:19]=1.[C:29]([O-:32])(O)=[O:30].[Na+]>C(O)(C)(C)C>[Br:8][C:5]1[C:4]([C:29]([O:32][C:18]([CH3:28])([CH3:23])[CH3:19])=[O:30])=[N:3][C:2]([Cl:1])=[CH:7][CH:6]=1 |f:3.4|
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Name
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2-chloro-5-bromo picolinic acid
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Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC1(NC=C(C=C1)Br)C(=O)O
|
Name
|
|
Quantity
|
9.2 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)Cl)C
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Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)(C)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
|
Details
|
the resulting mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=CC1)Cl)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |